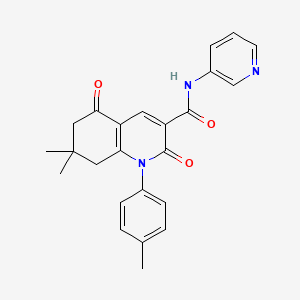![molecular formula C14H9BrN2O2S B10892236 (5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B10892236.png)
(5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound that features a unique combination of a bromophenyl group, a pyrrole ring, and a thiazolidinedione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 1H-pyrrole-2-carbaldehyde to form the intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. For instance, the thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. Additionally, the bromophenyl and pyrrole groups may contribute to the compound’s ability to interact with other biological targets, leading to diverse pharmacological effects.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group and a heterocyclic ring, but with different biological activities and applications.
4-Bromo-2-nitrotoluene: Contains a bromophenyl group but lacks the pyrrole and thiazolidinedione structures, leading to different chemical properties and reactivity.
Uniqueness
5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities. The presence of the thiazolidinedione moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
特性
分子式 |
C14H9BrN2O2S |
|---|---|
分子量 |
349.20 g/mol |
IUPAC名 |
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-3-5-10(6-4-9)17-7-1-2-11(17)8-12-13(18)16-14(19)20-12/h1-8H,(H,16,18,19)/b12-8- |
InChIキー |
NFOZISIRBOBMKC-WQLSENKSSA-N |
異性体SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=C(C=C3)Br |
正規SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10892156.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-phenylquinoline-4-carboxylate](/img/structure/B10892171.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10892172.png)
![3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one](/img/structure/B10892174.png)

![1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10892182.png)
![1-[(2-fluorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10892184.png)
![1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10892190.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](phenyl)methanone](/img/structure/B10892191.png)
![1-(3-methoxypropyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10892197.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10892215.png)
![6-(2,5-Dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10892223.png)
![2-fluoro-N-[3-({[(2-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B10892229.png)
